molecular formula C5H10O3 B1293520 Isopropyl glycolate CAS No. 623-61-0

Isopropyl glycolate

Cat. No.: B1293520
CAS No.: 623-61-0
M. Wt: 118.13 g/mol
InChI Key: AZKIQQBSVTWCGY-UHFFFAOYSA-N
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Description

Isopropyl glycolate is an organic compound with the molecular formula C5H10O3. It is an ester formed from isopropyl alcohol and glycolic acid. This compound is known for its applications in various industries, including pharmaceuticals and cosmetics .

Mechanism of Action

Target of Action

Isopropyl glycolate is a derivative of glycolic acid . Glycolic acid primarily targets the enzyme Glucose-6-phosphate 1-dehydrogenase, acting as an inhibitor . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses.

Mode of Action

It can be inferred from the action of glycolic acid that it interacts with its target enzyme, inhibiting its function . This interaction and the resulting changes can affect various biochemical pathways.

Biochemical Pathways

This compound is likely involved in the glycolate biosynthetic pathway . Key enzymes in this pathway include citrate synthase (gltA), isocitrate lyase (aceA), isocitrate dehydrogenase kinase/phosphatase (aceK), and glyoxylate reductase (ycdW) . Overexpression of these enzymes in E. coli has been shown to increase glycolate production . The downstream effects of this pathway can lead to the production of glycolate, a valuable chemical used in various industries .

Pharmacokinetics

It’s known that the solubility of a drug in physiological media directly impacts its pharmacokinetics, which is ultimately related to the therapeutic efficacy of the drug .

Result of Action

The result of this compound’s action is the production of glycolate . In a study where the glycolate biosynthetic pathway was optimized, a strain of E. coli produced 3.02 g/L glycolate with a 97.32% theoretical yield in shake-flask cultivation . The titer further increased to 15.53 g/L in a fed-batch experiment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage environment can impact the stability of the compound . It’s recommended to store this compound in a well-ventilated place and keep the container tightly closed . Furthermore, the production of glycolate from this compound can be influenced by the metabolic environment within the microbial host .

Biochemical Analysis

Biochemical Properties

Isopropyl glycolate plays a role in biochemical reactions primarily as a substrate or intermediate. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. In the case of this compound, esterases break it down into isopropyl alcohol and glycolic acid. This interaction is crucial for its metabolism and utilization in biological systems .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes involved in these pathways. For instance, glycolic acid, a product of this compound hydrolysis, can influence gene expression and cellular metabolism. Glycolic acid is known to participate in the glycolate pathway, which is essential for cellular respiration and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The hydrolysis of this compound by esterases results in the release of glycolic acid and isopropyl alcohol. Glycolic acid can then enter metabolic pathways, such as the glyoxylate cycle, where it is further metabolized. This process involves enzyme activation and changes in gene expression related to energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or heat. Long-term studies have shown that its degradation products, such as glycolic acid, can have sustained effects on cellular function, including alterations in metabolic pathways and enzyme activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be metabolized efficiently. At high doses, this compound can exhibit toxic effects, including metabolic acidosis and renal toxicity. These adverse effects are primarily due to the accumulation of glycolic acid, which can disrupt normal cellular functions and metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glyoxylate cycle and glycolate pathway. It interacts with enzymes such as glyoxylate reductase and glycolate oxidase, which are essential for its metabolism. These interactions can influence metabolic flux and the levels of metabolites, affecting overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, glycolate transporters facilitate the movement of glycolic acid, a hydrolysis product of this compound, across cellular membranes. This transport is crucial for its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

This compound and its hydrolysis products, such as glycolic acid, exhibit specific subcellular localization. Glycolic acid is primarily localized in the cytosol and mitochondria, where it participates in metabolic processes. The subcellular localization of these compounds is influenced by targeting signals and post-translational modifications that direct them to specific organelles, ensuring their proper function and activity .

Preparation Methods

Isopropyl glycolate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst. The general reaction involves heating glycolic acid with isopropyl alcohol, resulting in the formation of this compound and water . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Isopropyl glycolate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isopropyl glycolate has several scientific research applications:

Comparison with Similar Compounds

Isopropyl glycolate can be compared with other similar compounds, such as:

This compound is unique due to its ester structure, which imparts specific chemical and physical properties that are valuable in various applications.

Properties

IUPAC Name

propan-2-yl 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(2)8-5(7)3-6/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKIQQBSVTWCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211362
Record name Isopropyl hydroxyacetate
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-61-0
Record name Isopropyl glycolate
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Record name Isopropyl hydroxyacetate
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Record name 623-61-0
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Record name Isopropyl hydroxyacetate
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Record name Isopropyl hydroxyacetate
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Record name Isopropyl glycolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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